CC1CCN(CC1)Cc2ccc(o2)C(O)=O
and the InChI is 1S/C12H17NO3/c1-9-4-6-13(7-5-9)8-10-2-3-11(16-10)12(14)15/h2-3,9H,4-8H2,1H3,(H,14,15)
.
Determining the mechanism of action for any potential biological activity of 5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid would be crucial. This would involve understanding how the compound interacts with specific biological targets like enzymes or receptors. Techniques like enzyme kinetics, receptor binding assays, and computational modeling could be used to elucidate the mechanism of action [, , , , ].
Understanding the physical and chemical properties of 5-Methyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid is essential for its handling, storage, and potential applications. Properties like melting point, boiling point, solubility, pKa, and logP would need to be determined using various analytical techniques. These properties can influence its bioavailability, stability, and interaction with other molecules [, ].
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: